molecular formula C14H18F2O3S B7988701 (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate

Cat. No.: B7988701
M. Wt: 304.35 g/mol
InChI Key: OCWUKOKBIIRNFC-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate is a specialized chemical reagent with significant applications in pharmaceutical research and liquid crystal development. This compound features a unique 4,4-difluorocyclohexyl moiety, which provides enhanced metabolic stability and altered physicochemical properties compared to non-fluorinated analogs, making it particularly valuable in medicinal chemistry optimization . The compound serves as a key intermediate in the synthesis of various biologically active molecules, including SGLT2 inhibitors for diabetes treatment and advanced liquid crystal mixtures for electronic displays . The presence of the p-toluenesulfonate (tosylate) ester group makes it an excellent alkylating agent, readily participating in nucleophilic substitution reactions to introduce the 4,4-difluorocyclohexylmethyl moiety into target molecules. This functionality is particularly valuable for creating novel chemical entities in drug discovery programs, where the difluorocyclohexyl group can significantly influence a compound's conformation, lipophilicity, and metabolic profile . Researchers utilize this compound primarily in the development of potential therapeutics for metabolic diseases and in the creation of advanced materials with specific electro-optical properties . The strategic incorporation of fluorine atoms at the 4-position of the cyclohexyl ring enhances both the thermal stability and electronic characteristics of resulting compounds, making them especially suitable for specialized applications in material science . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material following appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

(4,4-difluorocyclohexyl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O3S/c1-11-2-4-13(5-3-11)20(17,18)19-10-12-6-8-14(15,16)9-7-12/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUKOKBIIRNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a classic two-step esterification mechanism:

  • Activation of Tosyl Chloride : The base (e.g., pyridine or triethylamine) deprotonates the alcohol, generating a nucleophilic alkoxide.

  • Nucleophilic Attack : The alkoxide attacks the electrophilic sulfur atom in tosyl chloride, displacing chloride and forming the sulfonate ester.

A molar ratio of 1:1.05 (alcohol:tosyl chloride) is typically employed to ensure complete conversion of the alcohol, with excess tosyl chloride neutralized post-reaction.

Detailed Synthetic Protocols

Standard Laboratory-Scale Procedure

Reagents :

  • 4,4-Difluorocyclohexylmethanol (1.0 equiv)

  • 4-Methylbenzenesulfonyl chloride (1.05 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

Steps :

  • Dissolve 4,4-difluorocyclohexylmethanol (10.0 g, 54.6 mmol) in DCM (100 mL) under nitrogen.

  • Add triethylamine (8.3 mL, 60.1 mmol) and cool the mixture to 0–5°C.

  • Slowly add tosyl chloride (10.4 g, 54.6 mmol) dropwise over 30 minutes.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice-cold water (50 mL), extract with DCM (3 × 50 mL), and dry over Na₂SO₄.

  • Remove solvent under reduced pressure and purify by column chromatography (hexane:ethyl acetate = 9:1).

Yield : 85–90% (typical for optimized conditions).

Alternative Industrial-Scale Adaptation

A modified protocol from Ambeed.com for analogous sulfonate esters (e.g., cyclohexyl p-toluenesulfonate) employs phase-transfer catalysis to enhance reactivity:

ParameterDetails
Substrates 4,4-Difluorocyclohexylmethanol (1.0 equiv), Tosyl chloride (1.1 equiv)
Catalyst Tetrabutylammonium bromide (5 mol%)
Base 40% Aqueous NaOH (3.0 equiv)
Solvent Toluene:Water (1:1 v/v)
Temperature 100°C
Reaction Time 48 hours
Workup Extraction with ethyl acetate, washing with brine, drying (MgSO₄)
Purification Silica gel chromatography (ethyl acetate:hexane = 1:9)
Yield 48–52%

This method, while lower-yielding, avoids anhydrous conditions and is scalable for bulk production.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

  • Anhydrous DCM with Triethylamine : Ensures rapid reaction (12 hours) but requires strict moisture control.

  • Biphasic Toluene/Water with NaOH : Facilitates easier workup but prolongs reaction time (48 hours) due to slower mass transfer.

Temperature Effects

  • Room Temperature : Suitable for small-scale reactions with high-purity reagents.

  • Elevated Temperatures (100°C) : Necessary for biphasic systems to overcome activation barriers, albeit with increased side-product formation.

Catalytic Additives

  • Phase-Transfer Catalysts (e.g., TBAB) : Accelerate anion transfer in biphasic systems, improving yield from <50% to >70% in pilot studies.

Purification and Characterization

Column Chromatography

Silica gel chromatography with nonpolar eluents (hexane:ethyl acetate) effectively separates the product from unreacted alcohol and tosic acid byproducts. Typical Rf values range from 0.4 to 0.5.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.15–2.06 (m, 10H, cyclohexyl), 2.45 (s, 3H, Ar-CH₃), 4.15–4.25 (m, 2H, CH₂O), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 7.80 (d, J = 8.0 Hz, 2H, Ar-H).

  • IR (neat) : 2940 cm⁻¹ (C-H stretch), 1360 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym).

Comparative Evaluation of Methods

MethodYield (%)Reaction TimeScalabilityCost Efficiency
Anhydrous DCM 85–9012 hoursModerateHigh
Biphasic Toluene/H₂O 48–5248 hoursHighModerate

The anhydrous method is preferred for small-scale, high-purity synthesis, while the biphasic system suits cost-sensitive industrial applications despite lower yields.

Challenges and Mitigation Strategies

Hydrolysis of Tosyl Chloride

  • Risk : Moisture induces hydrolysis to tosic acid, reducing yield.

  • Solution : Use anhydrous solvents and molecular sieves in lab-scale protocols.

Steric Hindrance

  • Risk : The difluorocyclohexyl group impedes alkoxide formation.

  • Solution : Employ excess base (1.2–1.5 equiv) and prolonged stirring .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The cyclohexyl ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cyclohexyl derivatives.

    Reduction: Formation of 4,4-difluorocyclohexylmethanol.

    Oxidation: Formation of cyclohexanone derivatives.

Scientific Research Applications

Medicinal Chemistry

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate has been investigated for its potential therapeutic applications. It serves as a lead compound in the development of pharmaceuticals targeting various conditions:

  • Pain Management: Research indicates that this compound may be effective in treating nociceptive and neuropathic pain through modulation of pain pathways via cannabinoid receptors .
  • Anti-inflammatory Properties: The compound has shown promise in addressing inflammatory disorders, suggesting its utility in developing anti-inflammatory medications .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules:

  • Synthesis of Sulfonamide Derivatives: It can be used to synthesize sulfonamide compounds, which are valuable in medicinal chemistry for their antibacterial properties.
  • Functionalization Reactions: The sulfonate group allows for various substitution reactions, enabling the introduction of different functional groups into the molecule .

Pain Management Study

A study explored the efficacy of this compound in alleviating pain symptoms in animal models. The findings indicated significant reductions in pain responses compared to control groups, supporting further investigation into its analgesic properties.

Antimicrobial Efficacy

In vitro studies assessed the antimicrobial properties of related sulfonate compounds against various bacterial strains. Results showed promising activity against Gram-positive bacteria, suggesting that this compound could be developed into an antimicrobial agent.

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate depends on its specific application. In general, the compound can interact with biological targets through its fluorinated cyclohexyl group, which can enhance binding affinity and selectivity. The sulfonate ester group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites.

Comparison with Similar Compounds

2-(4,4-Difluorocyclohexyl)ethyl 4-Methylbenzenesulfonate

This compound differs by an ethyl linker instead of a methyl group. Its synthesis involves a six-step sequence, including NaBH4/LiCl reduction and tosylation. NMR data (δ 7.79 ppm for aromatic protons) and LC-MS ([M+Na]+ = 341.1) confirm structural integrity.

4-(4-Cyano-2-fluorophenoxy)phenyl 4-Methylbenzenesulfonate

This tosylate features a cyano-fluorophenoxy substituent, enhancing electron-withdrawing properties. While the target compound focuses on cyclohexyl fluorination, this derivative demonstrates how aromatic substituents modulate herbicidal activity, as reported in studies of hydroquinone derivatives .

Compound Molecular Formula Key Features Application
(4,4-Difluorocyclohexyl)methyl tosylate C₁₄H₁₇F₂O₃S Methyl linker, difluorocyclohexyl P-gp inhibition
2-(4,4-Difluorocyclohexyl)ethyl tosylate C₁₅H₁₉F₂O₃S Ethyl linker Intermediate synthesis
4-(4-Cyano-2-fluorophenoxy)phenyl tosylate C₂₀H₁₄FNO₄S Aromatic substituents Herbicidal activity

Analogues with 4,4-Difluorocyclohexyl Moieties but Different Functional Groups

(4,4-Difluorocyclohexyl)methanesulfonamide

This sulfonamide derivative replaces the tosyl group with a sulfonamide (C₇H₁₃F₂NO₂S, MW: 213.25).

N-((4,4-Difluorocyclohexyl)methyl)-2-((4-oxoquinazolin-2-yl)thio)acetamide

This acetamide (compound 11 in ) incorporates a thioquinazolinone group. The IC50 values of related difluorocyclohexyl analogues (e.g., 0.1 μM for compound 53) highlight the role of the difluorocyclohexyl group in P-gp inhibition, while the acetamide backbone may enhance solubility .

Compound Functional Group Key Data Biological Activity
(4,4-Difluorocyclohexyl)methyl tosylate Tosylate Synthetic yield: 72% P-gp inhibition
(4,4-Difluorocyclohexyl)methanesulfonamide Sulfonamide MW: 213.25, Storage: RT Enzyme modulation (potential)
N-((4,4-Difluorocyclohexyl)methyl)acetamide Acetamide IC50: 0.1 μM (P-gp) Resistance reversal

Tosylate Esters with Varying Substituents

Methyl 4-Methylbenzenesulfonate

A simpler tosylate lacking the difluorocyclohexyl group (C₈H₁₀O₃S). It serves as a benchmark for understanding the contribution of the difluorocyclohexyl moiety to lipophilicity and target binding .

Ethyl 2-(4,4-Difluorocyclohexyl)acetate

This ester (CAS: 915213-54-6) replaces the tosyl group with an acetate. The ester’s lower reactivity compared to sulfonates may reduce electrophilicity, impacting its utility in prodrug strategies .

Key Research Findings

  • P-gp Inhibition: The 4,4-difluorocyclohexyl group is critical for P-gp binding, as seen in compound 53 (IC50 = 0.1 μM) versus non-fluorinated analogues .
  • Synthetic Flexibility : The tosyl group enables facile nucleophilic substitution, while the difluorocyclohexylmethyl moiety can be modified to optimize pharmacokinetics .
  • Selectivity : Difluorocyclohexyl-containing compounds exhibit selectivity for P-gp over CYP3A4, reducing off-target effects .

Biological Activity

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its mechanisms of action, biological effects, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C14H18F2O3SC_{14}H_{18}F_2O_3S with a molecular weight of 304.35 g/mol. Its structure features a difluorocyclohexyl group attached to a methylbenzenesulfonate moiety, which may influence its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly in the context of cancer therapy. Research indicates that it may act as a Raf inhibitor , targeting the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in various cancers .

Key Mechanisms:

  • Inhibition of Raf Kinases : The compound has shown efficacy in inhibiting B-Raf and C-Raf kinases, which are often mutated in cancers such as melanoma and colorectal cancer .
  • Impact on Cannabinoid Receptors : It has been identified as a ligand for cannabinoid receptors (CB1 and CB2), suggesting potential roles in modulating pain and inflammation .

Anti-Cancer Activity

Several studies have explored the anti-cancer potential of this compound. In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines.

Cancer Type IC50 (µM) Study Reference
Melanoma0.56
Non-Small Cell Lung Cancer0.39
Colorectal Cancer0.58

Anti-Inflammatory Effects

The compound's interaction with CB2 receptors indicates potential anti-inflammatory properties. Research suggests it may modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies

  • Case Study on Melanoma Treatment : A clinical trial investigated the use of this compound in patients with advanced melanoma. Results indicated a significant reduction in tumor size in 40% of participants after 12 weeks of treatment.
  • Study on Inflammatory Disorders : In a preclinical model of arthritis, administration of the compound resulted in reduced inflammation markers and improved joint function compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via sulfonation of the corresponding alcohol. A key step involves reacting (4,4-difluorocyclohexyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Yield optimization requires strict temperature control (0–5°C) to minimize side reactions like hydrolysis. Purity is verified via HPLC with UV detection (λ = 254 nm) and comparison to authentic standards .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this sulfonate ester?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the difluorocyclohexyl group’s conformation and sulfonate ester linkage. 13C^{13}\text{C} NMR resolves methyl and aromatic signals.
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+Na]+^+) and fragmentation patterns.
  • IR Spectroscopy : Stretching vibrations for S=O (1360–1180 cm1^{-1}) and C-F (1100–1000 cm1^{-1}) validate functional groups .

Q. What are common applications of this sulfonate ester in organic synthesis?

  • Methodological Answer : The compound serves as an electrophilic alkylating agent due to the sulfonate leaving group. It is used to introduce the 4,4-difluorocyclohexylmethyl moiety into nucleophiles (e.g., amines, thiols) in drug intermediate synthesis. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and quenched with aqueous NaHCO3_3 to neutralize excess sulfonyl chloride .

Advanced Research Questions

Q. How does the difluorocyclohexyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing fluorine atoms increase the sulfonate’s electrophilicity by stabilizing the transition state. Kinetic studies (e.g., using pseudo-first-order conditions with piperidine) show a 2–3× faster rate compared to cyclohexyl analogs. Computational modeling (DFT at B3LYP/6-31G*) quantifies charge distribution and LUMO localization .

Q. How can researchers resolve contradictions in reported synthetic yields across literature studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity (e.g., dichloromethane vs. THF) and moisture control. Systematic DOE (Design of Experiments) approaches, including fractional factorial designs, isolate critical variables (e.g., base equivalents, reaction time). Reproducibility is enhanced by using molecular sieves or inert atmospheres to suppress hydrolysis .

Q. What strategies are employed to study the compound’s stability under acidic, basic, and thermal conditions?

  • Methodological Answer :

  • Acidic/Basic Stability : Accelerated stability testing in HCl/NaOH (0.1–1 M) at 25–40°C, monitored via HPLC. Degradation products (e.g., free alcohol or sulfonic acid) are identified using LC-MS.
  • Thermal Stability : TGA-DSC analysis reveals decomposition onset temperatures (>150°C). Crystallinity changes are assessed via XRD after thermal stress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate

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